Decyl acetate chemical properties and characteristics
Decyl acetate chemical properties and characteristics
An In-depth Whitepaper on the Core Chemical Properties, Synthesis, and Analysis of Decyl Acetate for Researchers, Scientists, and Drug Development Professionals.
Abstract
Decyl acetate (C₁₂H₂₄O₂) is an organic compound, specifically the ester formed from 1-decanol and acetic acid.[1] It is a colorless liquid with a characteristic fruity, waxy odor and is utilized extensively in the flavor and fragrance industries.[2] Beyond its sensory applications, its physicochemical properties make it a subject of interest in various scientific disciplines, including as a synthetic pheromone for certain insect species and as a potential component in formulation science.[3] This technical guide provides a comprehensive overview of the core chemical and physical properties of decyl acetate, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in chemical signaling.
Chemical and Physical Properties
Decyl acetate is a fatty acid ester that is practically insoluble in water but soluble in organic solvents like alcohol and ether.[4] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of Decyl Acetate
| Property | Value | Reference(s) |
| IUPAC Name | decyl acetate | [5] |
| Synonyms | n-Decyl acetate, Acetic acid, decyl ester, Decyl ethanoate | [5] |
| CAS Number | 112-17-4 | [6] |
| Molecular Formula | C₁₂H₂₄O₂ | [6] |
| Molecular Weight | 200.32 g/mol | [5] |
| Appearance | Colorless liquid | [4] |
| Odor | Fruity, waxy, slightly floral | [7] |
| Density | 0.863 g/mL at 25 °C | [6] |
| Boiling Point | 244.1 °C at 760 mmHg | [6] |
| Melting Point | -15 °C | [6] |
| Flash Point | > 93 °C (> 199.4 °F) | [4] |
| Refractive Index | n20/D 1.427 | [6] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [4] |
| logP | 4.5 | [5] |
Table 2: Spectroscopic Data of Decyl Acetate
| Spectroscopic Technique | Key Peaks/Signals | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.05 (t, 2H), 2.04 (s, 3H), 1.61 (quint, 2H), 1.27 (m, 14H), 0.88 (t, 3H) | [8] |
| ¹³C NMR (CDCl₃) | δ 171.1, 64.6, 31.9, 29.6, 29.5, 29.3, 29.2, 28.6, 25.9, 22.7, 21.0, 14.1 | [8] |
| FTIR (neat) | ν (cm⁻¹) 2924 (C-H stretch), 2854 (C-H stretch), 1742 (C=O stretch), 1238 (C-O stretch) | [5] |
| Mass Spectrometry (EI) | m/z 43 (100%), 55 (66%), 56 (67%), 61 (42%), 69 (57%), 70 (68%), 83 (48%) | [8] |
Experimental Protocols
Synthesis of Decyl Acetate via Fischer Esterification
This protocol describes the synthesis of decyl acetate from 1-decanol and glacial acetic acid using sulfuric acid as a catalyst.[2][9]
Materials:
-
1-Decanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 1-decanol and a molar excess of glacial acetic acid (e.g., 2 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of 1-decanol) to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess acetic acid using a rotary evaporator.
-
The crude decyl acetate can be purified by fractional distillation under reduced pressure.
Expected Yield: 65-97%, depending on reaction conditions.[1]
Analysis of Decyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of decyl acetate purity and identity.[10]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms, HP-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of decyl acetate in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Analysis: Identify the decyl acetate peak based on its retention time and compare the resulting mass spectrum with a reference spectrum.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decyl acetate | C12H24O2 | CID 8167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. decyl acetate, 112-17-4 [thegoodscentscompany.com]
- 8. N-DECYL ACETATE(112-17-4) 13C NMR spectrum [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. thepharmajournal.com [thepharmajournal.com]
